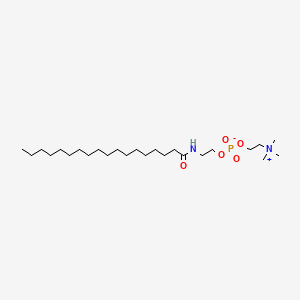
Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family These compounds are known for their significant pharmacological and industrial applications due to their unique structural features, which include nitrogen and sulfur atoms in the heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the benzothiazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .
Aplicaciones Científicas De Investigación
Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
4H-1,4-Benzothiazines: Exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness: Sodium 3,4-dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxylate stands out due to its specific structural features and the presence of the sodium salt, which can enhance its solubility and bioavailability. Its unique combination of nitrogen and sulfur atoms in the heterocyclic ring contributes to its diverse pharmacological activities .
Propiedades
Número CAS |
97699-28-0 |
|---|---|
Fórmula molecular |
C11H12NNaO2S |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
sodium;4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2S.Na/c1-2-12-7-10(11(13)14)15-9-6-4-3-5-8(9)12;/h3-6,10H,2,7H2,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
IWZYVUWLNNIHOE-UHFFFAOYSA-M |
SMILES canónico |
CCN1CC(SC2=CC=CC=C21)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)





